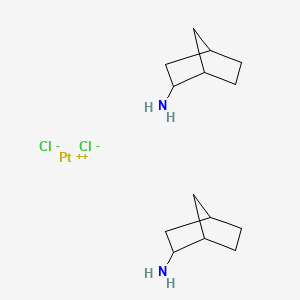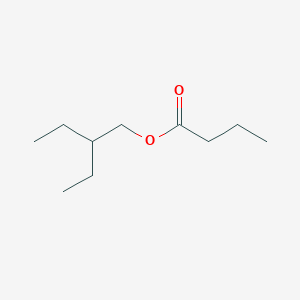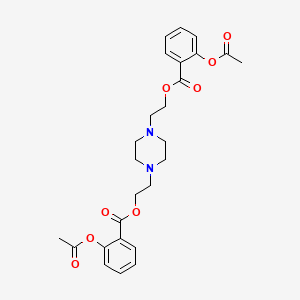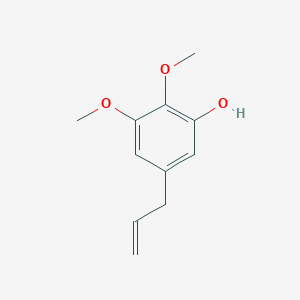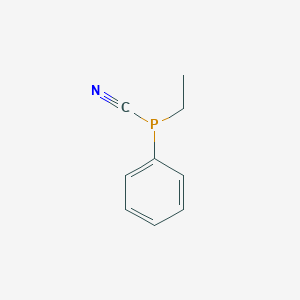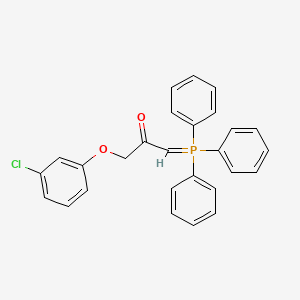
1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl- is an organic compound with the molecular formula C6H12O2. It is a derivative of dioxolane, a heterocyclic acetal. This compound is known for its unique structure, which includes a dioxolane ring substituted with three methyl groups and an ethanol group. It is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl- can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of 1,2-ethanediol and a suitable catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production of 1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl- often involves the cyclization reaction of 1,2-propylene oxide and acetone in the presence of a catalyst such as ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride . This method allows for efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminium hydride (LiAlH4). The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a solvent and a co-monomer in the synthesis of polyacetals.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug delivery systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl- involves its interaction with molecular targets and pathways. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations . It can also participate in various chemical reactions, influencing the formation of specific products.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Similar to 1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl-, but with a six-membered ring.
1,2-Dioxolane: An isomer with adjacent oxygen centers, forming a peroxide.
Neosporol: A natural product with a 1,3-dioxolane moiety.
Uniqueness
1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to act as a protecting group and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
79298-42-3 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(2,2,4-trimethyl-1,3-dioxolan-4-yl)ethanol |
InChI |
InChI=1S/C8H16O3/c1-7(2)10-6-8(3,11-7)4-5-9/h9H,4-6H2,1-3H3 |
InChI Key |
SPNYIGJVHMKZPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)(C)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


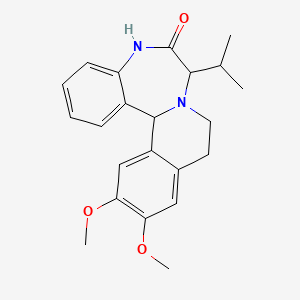
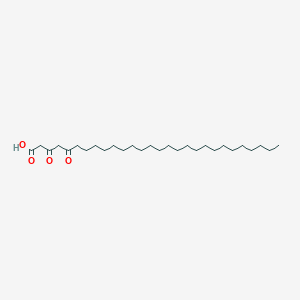
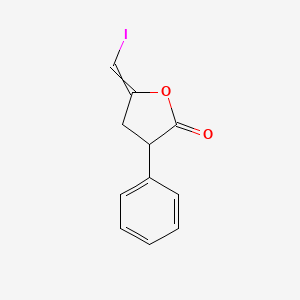
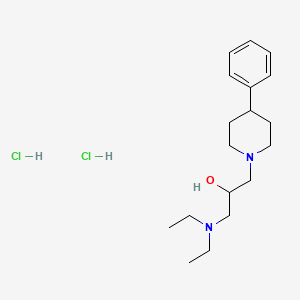
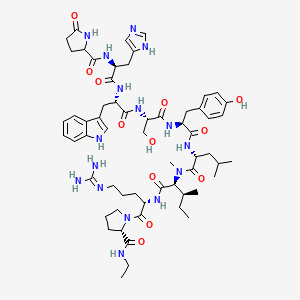
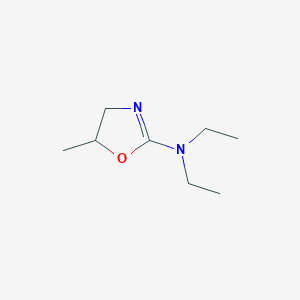
![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)
